rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one
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Overview
Description
rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tetrahydrofurofuran core, which is substituted with two hydroxy-methoxyphenyl groups. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and biological research.
Preparation Methods
The synthesis of rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furofuran core, followed by the introduction of the hydroxy and methoxy substituents. Common reagents used in these reactions include phenols, methoxy compounds, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds to rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one include other furofuran derivatives with different substituents. These compounds may share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20O7 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(3S,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one |
InChI |
InChI=1S/C20H20O7/c1-24-15-7-10(3-5-13(15)21)18-12-9-26-19(17(12)20(23)27-18)11-4-6-14(22)16(8-11)25-2/h3-8,12,17-19,21-22H,9H2,1-2H3/t12-,17-,18+,19+/m0/s1 |
InChI Key |
JOVBAVJQHJYOID-MDVLYUJXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3C(=O)O2)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3C(=O)O2)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
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